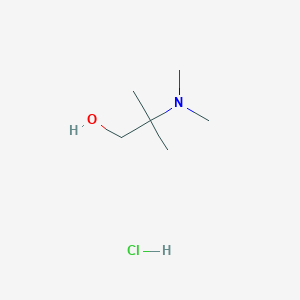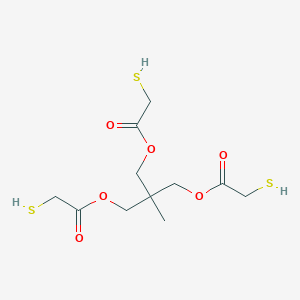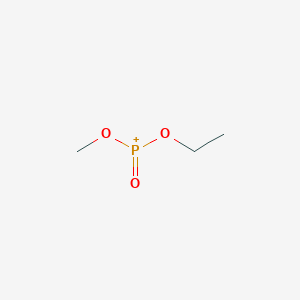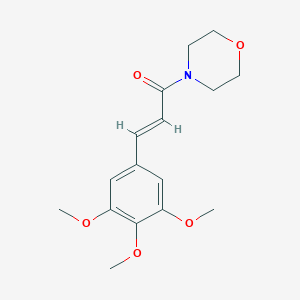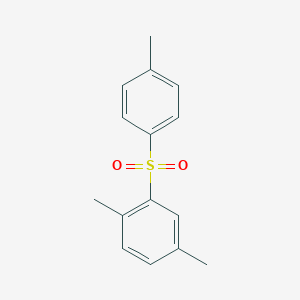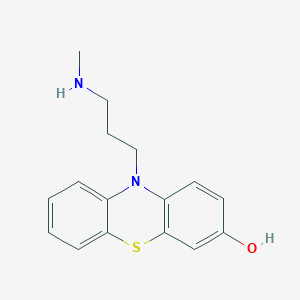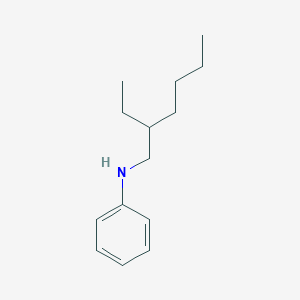
N-(2-Ethylhexyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Ethylhexyl)aniline, also known as 2-EHA, is an organic compound that belongs to the class of anilines. It is a colorless to pale yellow liquid that is used in various industrial applications, including the production of dyes, pigments, and plastics. The compound is also used in scientific research for its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of N-(2-Ethylhexyl)aniline is not well understood. However, it is believed that the compound interacts with various biological molecules, including proteins and enzymes, to produce its effects.
Biochemische Und Physiologische Effekte
N-(2-Ethylhexyl)aniline has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. The compound has also been shown to have antioxidant properties, which may help protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-Ethylhexyl)aniline in lab experiments is its unique properties, which make it useful for a variety of applications. However, one limitation is that the compound is toxic and must be handled with care. Additionally, the compound may be difficult to obtain in large quantities, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(2-Ethylhexyl)aniline. One area of interest is the development of new materials and chemical processes using the compound. Another area of interest is the study of the compound's potential use in organic solar cells and as a corrosion inhibitor. Additionally, further research is needed to better understand the mechanism of action of the compound and its potential applications in medicine and other fields.
Wissenschaftliche Forschungsanwendungen
N-(2-Ethylhexyl)aniline has been used in various scientific research applications, including the synthesis of new materials and the development of new chemical processes. The compound has also been studied for its potential use in organic solar cells and as a corrosion inhibitor.
Eigenschaften
CAS-Nummer |
10137-80-1 |
|---|---|
Produktname |
N-(2-Ethylhexyl)aniline |
Molekularformel |
C14H23N |
Molekulargewicht |
205.34 g/mol |
IUPAC-Name |
N-(2-ethylhexyl)aniline |
InChI |
InChI=1S/C14H23N/c1-3-5-9-13(4-2)12-15-14-10-7-6-8-11-14/h6-8,10-11,13,15H,3-5,9,12H2,1-2H3 |
InChI-Schlüssel |
GXFHZISVUPJOCI-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)CNC1=CC=CC=C1 |
Kanonische SMILES |
CCCCC(CC)CNC1=CC=CC=C1 |
Synonyme |
N-(2-Ethylhexyl)aniline |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-2-[3-(3-methyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide](/img/structure/B167816.png)
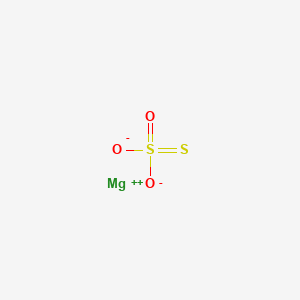
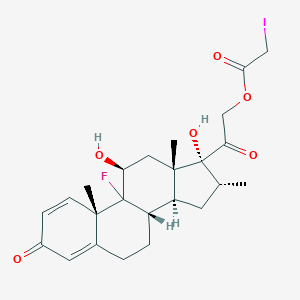
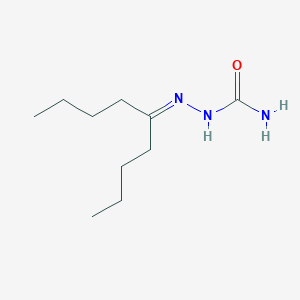
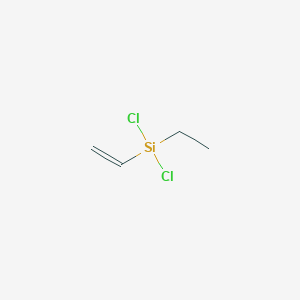
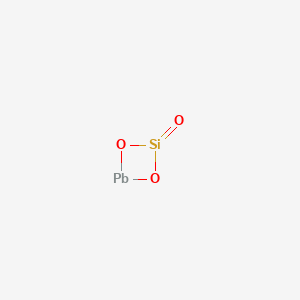
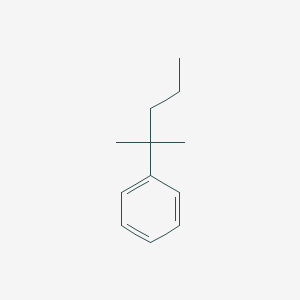
![[(1R,3aR,5S,5aS,8aS,9S,9aS)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] acetate](/img/structure/B167830.png)
